(2,2-Dimethoxyethyl)(diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethoxyethyl)(diphenyl)phosphane, also known as diphenylphosphanyl-acetaldehyde dimethyl acetal, is an organophosphorus compound with the molecular formula C16H19O2P. It is a tertiary phosphine characterized by the presence of two phenyl groups and a 2,2-dimethoxyethyl group attached to the phosphorus atom. This compound is of interest due to its applications in various fields, including organic synthesis and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with bromoacetaldehyde dimethyl acetal. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethoxyethyl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the specific reagents used but typically include substituted phosphines.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethoxyethyl)(diphenyl)phosphane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,2-Dimethoxyethyl)(diphenyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, facilitating various catalytic transformations. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: Lacks the 2,2-dimethoxyethyl group, making it less sterically hindered.
Triphenylphosphine: Contains three phenyl groups, offering different electronic and steric properties.
(2,2-Dimethoxyethyl)phosphine: Lacks the phenyl groups, resulting in different reactivity and applications.
Uniqueness
(2,2-Dimethoxyethyl)(diphenyl)phosphane is unique due to its combination of steric and electronic properties, which make it a versatile ligand in catalysis. Its ability to stabilize reactive intermediates and participate in various chemical reactions sets it apart from other phosphines .
Eigenschaften
CAS-Nummer |
24744-62-5 |
---|---|
Molekularformel |
C16H19O2P |
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
2,2-dimethoxyethyl(diphenyl)phosphane |
InChI |
InChI=1S/C16H19O2P/c1-17-16(18-2)13-19(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
InChI-Schlüssel |
UOHLNFHWHICOPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CP(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.